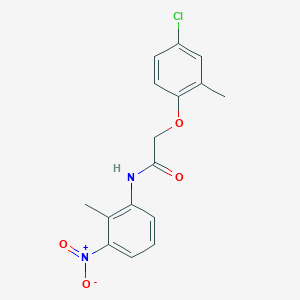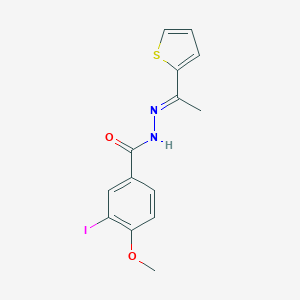![molecular formula C17H17N3O2S B323145 N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE](/img/structure/B323145.png)
N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE is a complex organic compound with the molecular formula C17H17N3O2S and a molecular weight of 327.4 g/mol This compound is known for its unique chemical structure, which includes a benzamide core substituted with a methyl group and a phenylacetyl hydrazino carbothioyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Phenylacetyl Hydrazine: Phenylacetic acid is reacted with hydrazine hydrate under acidic conditions to form phenylacetyl hydrazine.
Thioamide Formation: The phenylacetyl hydrazine is then reacted with carbon disulfide in the presence of a base to form the corresponding thioamide.
Coupling Reaction: The thioamide is coupled with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-{[2-(phenylacetyl)hydrazino]carbonothioyl}benzamide: A closely related compound with similar chemical structure and properties.
N-{[2-(phenylacetyl)hydrazino]carbothioyl}benzamide: Lacks the methyl group on the benzamide core.
3-methyl-N-{[2-(phenylacetyl)hydrazino]carbothioyl}aniline: Contains an aniline group instead of a benzamide core.
Uniqueness
N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H17N3O2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-methyl-N-[[(2-phenylacetyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C17H17N3O2S/c1-12-6-5-9-14(10-12)16(22)18-17(23)20-19-15(21)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,21)(H2,18,20,22,23) |
InChI Key |
GDDBWHHEAMEJDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC(=S)NNC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NNC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-oxo-N-phenyl-4-[2-(1-thien-2-ylethylidene)hydrazino]butanamide](/img/structure/B323067.png)

![4,6-dimethyl-1-{[(1E)-1-(4-nitrophenyl)ethylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323069.png)
![4,6-dimethyl-2-oxo-1-[[(Z)-pyrrol-2-ylidenemethyl]amino]pyridine-3-carbonitrile](/img/structure/B323070.png)
![1-[(9-Anthrylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323071.png)
![4,6-Dimethyl-1-[(3-methylbenzylidene)amino]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323073.png)
![1-[(2,3-Dichlorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323074.png)
![4,6-dimethyl-1-[(2-naphthylmethylene)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B323077.png)
![1-({(1E)-[3-(benzyloxy)phenyl]methylene}amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323080.png)
![1-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile](/img/structure/B323082.png)
![4,6-Dimethyl-1-[(1-naphthylmethylene)amino]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323083.png)
![1-[(4-Isopropylbenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B323084.png)
